molecular formula C10H11N3S B7764954 5-ethyl-4-phenyl-1,2,4-triazole-3-thiol

5-ethyl-4-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7764954
M. Wt: 205.28 g/mol
InChI Key: CEQSRCVNBFGKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 5, a phenyl group at position 4, and a thiol (-SH) group at position 2.

Properties

IUPAC Name

5-ethyl-4-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQSRCVNBFGKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temperatures accelerate cyclization but risk decomposition
SolventDMF or ethanolDMF improves reagent solubility
Reaction Time6–8 hoursProlonged duration increases yield marginally
BaseKOH or NaOHStronger bases enhance cyclization efficiency

Alkaline-Mediated Cyclization of Hydrazinecarbothiohydrazides

An alternative approach utilizes hydrazinecarbothiohydrazides as intermediates. The synthesis involves:

  • Condensation of carboxylic acid derivatives (e.g., ethyl chloroacetate) with hydrazine hydrate to form hydrazides.

  • Treatment with carbon disulfide in the presence of triethylamine, yielding hydrazinecarbothiohydrazides.

  • Cyclization under alkaline conditions (e.g., NaOH/ethanol) at reflux.

For example, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate reacts with hydrazine hydrate in propan-2-ol at 60°C, producing the target compound in 94% yield. Triethylamine acts as both a base and a catalyst, mitigating side reactions.

Comparative Data:

Starting MaterialReagents/ConditionsYield (%)Purity (%)
Ethyl chloroacetateHydrazine hydrate, propan-2-ol9498
4-Amino-5-phenyl-1H-1,2,4-triazoleCarbon disulfide, DMF, KOH8595

Multi-Step Synthesis via Carbothioamide Intermediates

A multi-step strategy emphasizes the formation of carbothioamides prior to cyclization:

  • Esterification of phenylacetic acid with ethanol/H2SO4.

  • Hydrazide formation via hydrazine hydrate.

  • Carbothioamide synthesis by reacting the hydrazide with ammonium thiocyanate in HCl.

  • Alkaline cyclization (NaOH/ethanol) to yield the triazole-thiol.

This method offers precise control over intermediate purity, critical for pharmaceutical applications. For instance, cyclization of 4-phenyl-5-ethyl-1,2,4-triazole-3-carbothioamide in NaOH/ethanol at 70°C for 5 hours achieves an 82% yield.

Optimization Insights:

  • Acid Catalysts : HCl accelerates carbothioamide formation but requires neutralization before cyclization.

  • Solvent Selection : Ethanol balances reactivity and safety, whereas DMF increases reaction rates but complicates isolation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. One patented method involves:

  • Continuous-flow reactors to maintain consistent temperature and mixing.

  • In situ generation of intermediates , reducing purification steps.

  • Catalytic recycling using immobilized bases (e.g., KOH on alumina).

A pilot-scale study reported a 78% yield with 99% purity using continuous-flow conditions (residence time: 2 hours, 70°C).

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsScalability
Cyclization of thiosemicarbazidesHigh yields (70–85%)Requires toxic solvents (DMF)Moderate
Alkaline-mediated cyclizationExcellent purity (95–98%)Prolonged reaction timesHigh
Multi-step synthesisPrecise intermediate controlLabor-intensiveLow
Industrial continuous-flowCost-effective, scalableHigh initial equipment investmentCommercial

Emerging Methodologies and Innovations

Recent studies explore microwave-assisted synthesis to reduce reaction times. For example, cyclization under microwave irradiation (100°C, 30 minutes) achieves 88% yield, comparable to conventional methods. Additionally, green chemistry approaches using ionic liquids (e.g., [BMIM][BF4]) as solvents show promise, with yields up to 80% and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-4-phenyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.

Scientific Research Applications

5-ethyl-4-phenyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-ethyl-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses, making this compound a valuable tool for studying biological systems and developing new therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural analogs and their substituents:

Compound Name Substituents (Position 4/5) Thiol Position Key Structural Differences
5-Ethyl-4-phenyl-1,2,4-triazole-3-thiol 4-Ph, 5-Et 3 Ethyl enhances lipophilicity
Yucasin () 4-Cl-Ph, 5-H 3 Chlorophenyl group; lacks ethyl
4-Amino-5-phenyl-1,2,4-triazole-3-thiol () 4-NH2, 5-Ph 3 Amino group increases electron density
5-(3-Fluorophenyl)-4-amino-1,2,4-triazole-3-thiol () 4-NH2, 5-3-F-Ph 3 Fluorine introduces electronegativity
4,5-Diphenyl-1,2,4-triazole-3-thiol () 4-Ph, 5-Ph 3 Dual phenyl groups increase steric bulk

Key Observations :

  • Ethyl vs. Methyl/Phenyl : The ethyl group in the target compound may improve membrane permeability compared to methyl-substituted analogs (e.g., 4-methyl derivatives in ) but reduce steric hindrance relative to diphenyl analogs ().
  • Electron-Donating Groups: Amino-substituted analogs (e.g., ) exhibit enhanced antioxidant activity due to electron-donating effects, whereas the ethyl group in the target compound offers moderate electron donation via inductive effects .
Antimicrobial Activity
  • Anticandidal Activity : Hybrid benzimidazole-triazole compounds (e.g., ) show potent activity against Candida species, with IC50 values <10 µM. The ethyl group in the target compound may enhance efficacy by increasing lipophilicity .
  • Antibacterial/Antifungal : S-alkylated triazole-thiols () inhibit Gram-positive bacteria (S. aureus, MIC ~25 µg/mL) and fungi (C. albicans, MIC ~50 µg/mL). Ethyl substitution could modulate solubility and target binding .
Antioxidant Activity
  • DPPH/ABTS Assays: 4-Amino-5-phenyl-1,2,4-triazole-3-thiol (AT) exhibits IC50 = 5.84 µg/mL in DPPH assays (), outperforming alkyl derivatives (e.g., ethyl analogs in show moderate activity). The ethyl group’s electron-donating nature may contribute to radical scavenging but is less effective than amino groups .
Antiparasitic Activity
  • Anticoccidial Effects : 4,5-Diphenyl-1,2,4-triazole-3-thiol () inhibits Eimeria stiedae in rabbits (70% protection rate). Ethyl substitution may reduce steric hindrance, improving target enzyme (α-glucosidase) inhibition compared to bulkier analogs .

Physicochemical Properties

  • Lipophilicity : Ethyl substitution increases logP compared to methyl () but reduces it relative to phenyl groups ().
  • Solubility : Thiol (-SH) group enhances water solubility, but ethyl and phenyl substituents decrease it.
  • Thermal Stability : Triazole-thiols generally decompose above 200°C; ethyl groups may lower melting points compared to aromatic analogs .

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-4-phenyl-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl or thiophene moiety followed by cyclization to form the triazole ring. Key steps include:

  • Friedel-Crafts acylation or nucleophilic substitution to introduce substituents.
  • Cyclocondensation using thiourea derivatives under reflux in polar solvents (e.g., ethanol, DMF) with catalysts like KOH to form the triazole-thiol core .
  • Purification via recrystallization or column chromatography.
    Yields (typically 50–75%) depend on solvent choice, temperature control, and catalyst efficiency. For example, elevated temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Standard characterization methods include:

  • ¹H/¹³C-NMR : To confirm substituent positions and thiol tautomerism (thione vs. thiol forms).
  • LC-MS : For molecular weight verification and purity assessment.
  • Elemental analysis : To validate empirical formulas.
  • IR spectroscopy : To identify S–H stretches (~2500 cm⁻¹) and triazole ring vibrations .
    Discrepancies in tautomeric forms (e.g., thiol vs. thione) require complementary techniques like X-ray crystallography or computational modeling .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Initial bioactivity screening should focus on:

  • In vitro assays : Antimicrobial (e.g., MIC against S. aureus or E. coli), antioxidant (DPPH radical scavenging), or enzyme inhibition (e.g., COX-2 for anti-inflammatory potential).
  • Dose-response studies : To establish IC₅₀ values.
  • Control compounds : Compare with known triazole-thiol derivatives (e.g., 4-phenyl-5-(thiophen-2-yl) analogs) to contextualize activity .
    Use standardized protocols (CLSI guidelines for antimicrobial tests) to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substitutions) impact the compound’s bioactivity and pharmacokinetics?

  • Electron-withdrawing groups (e.g., –Cl, –NO₂) on the phenyl ring enhance antimicrobial activity but may reduce solubility.
  • Alkyl chains (e.g., ethyl, methyl) improve lipid solubility, aiding membrane penetration but potentially increasing toxicity.
  • Thiol vs. thione tautomers : Thione forms often show higher stability and bioavailability .
    Methodological approach :
  • Use QSAR models to predict activity based on substituent electronic/hydrophobic parameters.
  • Validate with molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial dihydrofolate reductase) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Common discrepancies arise from:

  • Tautomerism : Thiol/thione ratios vary with pH and solvent, altering bioactivity.
  • Assay conditions : Differences in microbial strains or incubation times affect MIC values.
    Resolution methods :
  • Standardize tautomerization conditions (e.g., buffer at pH 7.4).
  • Replicate assays using identical protocols and reference strains .

Q. How can computational methods optimize the synthesis and properties of this compound?

  • DFT calculations : Predict thermodynamic stability of tautomers and reaction intermediates (e.g., transition states in cyclization).
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF).
  • ADME prediction : Tools like SwissADME estimate oral bioavailability and metabolic stability .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Low yields : Side reactions (e.g., oxidation of thiol groups) reduce scalability.
  • Purification difficulties : Column chromatography is impractical for large batches.
    Solutions :
  • Replace column chromatography with acid-base extraction or crystallization-driven purification .
  • Use flow chemistry to control exothermic reactions and improve reproducibility .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • NMR vs. X-ray discrepancies : NMR may indicate dynamic tautomerism in solution, while X-ray captures a static crystal structure.
  • Resolution : Perform variable-temperature NMR or use solid-state NMR to bridge the gap between solution and crystal data .

Q. What statistical methods are appropriate for correlating structural features with bioactivity?

  • Multivariate regression : To identify substituent effects on activity.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple substituent variables.
  • Machine learning : Train models on PubChem or ChEMBL datasets to predict novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.